molecular formula C10H22O6P2 B1337896 Tetraethyl ethene-1,1-diylbis(phosphonate) CAS No. 37465-31-9

Tetraethyl ethene-1,1-diylbis(phosphonate)

Cat. No. B1337896
CAS RN: 37465-31-9
M. Wt: 300.23 g/mol
InChI Key: SLSPWQKLLPYKAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05220021

Procedure details

Paraformaldehyde (104.2 g) and diethylamine (50.8 g) are combined in methanol (2 1), warmed until clear, then treated with methylene bisphosphonic acid, tetraethyl ester (190.09 g) and refluxed for 18 hrs. The sample is then concentrated, methanol added, the methanol removed by heat and reduced pressure, toluene is added and removed by heat and reduced pressure. The residue is dissolved in toluene (1 1), treated with p-TSA (0.5 g) and refluxed through a Dean Stark trap for 18 hrs. The sample is concentrated under reduced pressure with heat, dissolved in methylene chloride washed twice with water, dried with magnesium sulfate, and concentrated under reduced pressure with heat. The sample is purified by distillation at reduced pressure to give the title compound, bp=140° (0.6 torr); MS (m/e) 300, 285, 273, 255, 245, 227, 217, 199, 192, 181, 163, 153 and 135; IR (neat) 2984, 2934, 2909, 1651, 1580, 1479, 1444, 1392, 1254, 1166, 1098, 1042, 1025, 974, 855, 813 and 800 cm-1 ; NMR (CDCl3) 7.1, 6.7, 4.1 and 1.3 δ.
Quantity
104.2 g
Type
reactant
Reaction Step One
Quantity
50.8 g
Type
reactant
Reaction Step Two
Quantity
190.09 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C=O.[CH2:3](NCC)C.[CH2:8]([P:17](=[O:24])([O:21][CH2:22][CH3:23])[O:18][CH2:19][CH3:20])[P:9](=[O:16])([O:13][CH2:14][CH3:15])[O:10][CH2:11][CH3:12]>CO>[CH2:22]([O:21][P:17]([C:8]([P:9](=[O:16])([O:13][CH2:14][CH3:15])[O:10][CH2:11][CH3:12])=[CH2:3])(=[O:24])[O:18][CH2:19][CH3:20])[CH3:23]

Inputs

Step One
Name
Quantity
104.2 g
Type
reactant
Smiles
C=O
Step Two
Name
Quantity
50.8 g
Type
reactant
Smiles
C(C)NCC
Step Three
Name
Quantity
190.09 g
Type
reactant
Smiles
C(P(OCC)(OCC)=O)P(OCC)(OCC)=O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
warmed until clear,
TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 18 hrs
Duration
18 h
CONCENTRATION
Type
CONCENTRATION
Details
The sample is then concentrated
ADDITION
Type
ADDITION
Details
methanol added
CUSTOM
Type
CUSTOM
Details
the methanol removed
TEMPERATURE
Type
TEMPERATURE
Details
by heat
ADDITION
Type
ADDITION
Details
reduced pressure, toluene is added
CUSTOM
Type
CUSTOM
Details
removed
TEMPERATURE
Type
TEMPERATURE
Details
by heat
DISSOLUTION
Type
DISSOLUTION
Details
The residue is dissolved in toluene (1 1)
ADDITION
Type
ADDITION
Details
treated with p-TSA (0.5 g)
TEMPERATURE
Type
TEMPERATURE
Details
refluxed through a Dean Stark trap for 18 hrs
Duration
18 h
CONCENTRATION
Type
CONCENTRATION
Details
The sample is concentrated under reduced pressure
TEMPERATURE
Type
TEMPERATURE
Details
with heat
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in methylene chloride
WASH
Type
WASH
Details
washed twice with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
TEMPERATURE
Type
TEMPERATURE
Details
with heat
DISTILLATION
Type
DISTILLATION
Details
The sample is purified by distillation at reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C(C)OP(OCC)(=O)C(=C)P(OCC)(OCC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.